1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione
Overview
Description
1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This specific compound is characterized by its two methoxy groups and two methyl groups attached to the anthracene backbone, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives, such as 2,3-dimethylanthracene.
Oxidation: The final step involves the oxidation of the anthracene derivative to form the quinone structure. This can be done using oxidizing agents like potassium dichromate or manganese dioxide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of products, enhancing the overall yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, manganese dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Higher-order quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the reagents used.
Scientific Research Applications
1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving fluorescence quenching and energy transfer mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of other chemical compounds.
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Fluorescence Quenching: The compound can quench fluorescence through dynamic quenching processes, as observed in studies with silver nanoparticles.
Electron Transfer: Acts as an electron donor or acceptor in redox reactions, facilitating electron transfer processes in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Similar structure but with a hydroxyl group instead of methoxy.
1,4-Dihydroxy-2,3-dimethylanthracene-9,10-dione: Contains two hydroxyl groups instead of methoxy groups.
Uniqueness
1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups enhances its solubility in organic solvents and influences its electronic properties, making it valuable in various applications.
Properties
IUPAC Name |
1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-9-10(2)18(22-4)14-13(17(9)21-3)15(19)11-7-5-6-8-12(11)16(14)20/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDKRUIQBPNHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552989 | |
Record name | 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67122-24-1 | |
Record name | 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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